(4'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine hydrochloride
Description
(4'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine hydrochloride (CAS: 1189729-43-8) is a biphenyl-based amine derivative with a fluorine substituent at the 4'-position of the biphenyl ring and a methanamine hydrochloride group at the 2-position. Its molecular formula is C₁₃H₁₃ClFN, with a molecular weight of 237.71 g/mol . The compound is used primarily in research settings, with applications in medicinal chemistry and drug discovery. It is available in high purity (>95%) and requires strict storage conditions: short-term storage at 2–8°C and long-term storage at -80°C (stable for 6 months) or -20°C (stable for 1 month) .
Properties
IUPAC Name |
[2-(4-fluorophenyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN.ClH/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15;/h1-8H,9,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPHXUJGWSXSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluoro-[1,1’-biphenyl]-2-yl)methanamine hydrochloride typically involves a multi-step process:
Friedel-Crafts Acylation: The initial step involves the acylation of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4’-fluoroacetophenone.
Reduction: The carbonyl group of 4’-fluoroacetophenone is then reduced to a methylene group using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 4’-fluorobenzyl alcohol.
Amination: The hydroxyl group of 4’-fluorobenzyl alcohol is converted to an amine group through a reaction with ammonia or an amine source under suitable conditions to form (4’-Fluoro-[1,1’-biphenyl]-2-yl)methanamine.
Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to obtain the hydrochloride salt of (4’-Fluoro-[1,1’-biphenyl]-2-yl)methanamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4’-Fluoro-[1,1’-biphenyl]-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
(4’-Fluoro-[1,1’-biphenyl]-2-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying receptor interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4’-Fluoro-[1,1’-biphenyl]-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Biphenyl Methanamine Derivatives
Target Compound :
- Name : (4'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine hydrochloride
- CAS : 1189729-43-8
- Molecular Formula : C₁₃H₁₃ClFN
- Substituents : Fluorine (4'-position), methanamine hydrochloride (2-position)
- Key Properties : High purity (>95%), molecular weight 237.71 g/mol, research applications .
Similar Compounds :
[4-(3-Chlorophenyl)phenyl]methanamine Hydrochloride CAS: 893649-04-2 Molecular Formula: C₁₃H₁₃Cl₂N Substituents: Chlorine (3'-position), methanamine hydrochloride (4-position) Key Differences: Chlorine substitution instead of fluorine; altered electronic properties due to higher electronegativity of fluorine. Toxicity concerns noted for chloro derivatives .
(2-(4-(Trifluoromethyl)phenoxy)phenyl)methanamine Hydrochloride CAS: 1189940-77-9 Molecular Formula: C₁₄H₁₂ClF₃NO Substituents: Trifluoromethylphenoxy group (4-position), methanamine hydrochloride (2-position) Key Differences: Trifluoromethylphenoxy group enhances metabolic stability and lipophilicity compared to the fluorine-substituted biphenyl .
2'-Fluoro-[1,1'-biphenyl]-2-amine
Pharmacologically Active Analogs
TAAR1 Agonists with Triazole Moieties
- Example : 2-(5-(3'-Fluoro-(1,1'-biphenyl)-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride (Compound 60)
- Key Features : Combines biphenyl fluorine substitution with a triazole ring. Exhibits potent agonism at Trace Amine-Associated Receptor 1 (TAAR1), relevant for treating psychotic disorders .
- Comparison : The triazole ring introduces hydrogen-bonding capacity, enhancing target affinity compared to the simpler methanamine structure of the target compound.
Lysyl Oxidase (LOX/LOXL2) Inhibitors
- Example : (5-((5-(Methylsulfonyl)-[1,1′-biphenyl]-3-yl)sulfonyl)thiazol-2-yl)methanamine Hydrochloride (Compound 7a)
- Key Features : Sulfonyl and thiazole groups enhance inhibitory activity against LOX/LOXL2 enzymes, critical in fibrosis and cancer .
- Comparison : The thiazole-sulfonyl moiety increases molecular complexity and enzyme-binding specificity compared to the target compound’s simpler biphenyl-amine scaffold.
Solubility and Stability :
Data Table: Key Comparative Properties
Biological Activity
(4'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves reactions that introduce the fluoro group onto a biphenyl scaffold followed by amination to incorporate the methanamine moiety. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR | Determine molecular structure |
| IR | Identify functional groups |
| Mass Spectrometry | Confirm molecular weight and purity |
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.
Case Study: Cytotoxicity against MCF-7 Cells
A recent study evaluated the cytotoxic effects of this compound against MCF-7 cells. The results indicated an IC50 value of approximately 15 µM, demonstrating significant growth inhibition compared to control treatments.
Table 2: Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| Tamoxifen | MCF-7 | 17.9 |
The mechanism by which this compound exerts its cytotoxic effects is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators such as p53. Studies have shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS), contributing to oxidative stress in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Preliminary tests indicate efficacy against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.
Table 3: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
